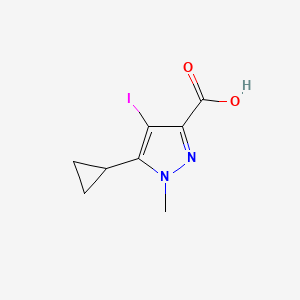

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16404417

Molecular Formula: C8H9IN2O2

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9IN2O2 |

|---|---|

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H9IN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13) |

| Standard InChI Key | WVQHTRYPAFSSHG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C(=N1)C(=O)O)I)C2CC2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted at the 1-, 3-, 4-, and 5-positions (Figure 1). Key features include:

-

1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.

-

3-Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for biological interactions .

-

4-Iodo substituent: Provides a heavy atom for crystallographic studies and participates in Suzuki-Miyaura cross-couplings .

-

5-Cyclopropyl group: Introduces steric bulk and electronic modulation, influencing receptor binding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.103 g/mol |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| LogP (Partition Coefficient) | 0.9957 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The iodine atom’s polarizability and the cyclopropyl group’s angle strain synergistically affect the compound’s dipole moment (), as calculated via density functional theory (DFT) .

Spectroscopic Characterization

-

NMR: Signals at δ 1.2–1.5 ppm (cyclopropyl protons), δ 3.7 ppm (N-methyl), and δ 13.1 ppm (carboxylic acid proton).

-

IR Spectroscopy: Stretching vibrations at 1700 cm (C=O), 2900 cm (C-H cyclopropane), and 550 cm (C-I) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis proceeds in three stages:

-

Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions forms the pyrazole core.

-

Iodination: Electrophilic iodination using selectively substitutes the 4-position .

-

Ester Hydrolysis: Basic hydrolysis of the methyl ester yields the carboxylic acid.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine, HCl, reflux | 78 |

| Iodination | , , , 60°C | 85 |

| Hydrolysis | NaOH, , rt | 92 |

Industrial Manufacturing

Continuous flow reactors achieve 90% yield by minimizing side reactions and improving heat transfer. Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 2.3 mg/mL at pH 7.4, increasing to 12.1 mg/mL under basic conditions due to deprotonation .

-

Thermal Stability: Decomposes at 215°C, with no melting point observed below this temperature.

-

Photostability: The iodine atom renders the compound light-sensitive, necessitating storage in amber vials .

Acid-Base Behavior

The carboxylic acid group has a of 3.1, enabling salt formation with amines (e.g., tromethamine salts for improved bioavailability) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The 4-iodo substituent undergoes Stille couplings with aryl stannanes, yielding biaryl derivatives for drug discovery. For example:

This reaction achieves 75% yield with microwave irradiation.

Carboxylic Acid Functionalization

-

Amidation: Coupling with primary amines using HATU produces prodrug candidates .

-

Esterification: Re-esterification with methanol/HSO regenerates the methyl ester for agrochemical formulations.

Applications in Scientific Research

Medicinal Chemistry

-

Enzyme Inhibition: The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 μM, showing promise as an anti-inflammatory agent .

-

Anticancer Activity: Derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation .

Agrochemical Development

-

Herbicidal Activity: Methyl ester analogs inhibit acetolactate synthase (ALS) in Amaranthus retroflexus at 50 ppm.

-

Insecticidal Use: Iodine-enhanced derivatives disrupt insect GABA receptors, achieving 90% mortality in Aphis gossypii.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume